N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide
Description
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including methoxy, methylsulfanyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-19(18(21)12-6-5-7-14(20)8-12)11-13-9-15(22-2)16(23-3)10-17(13)24-4/h5-10,20H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVLPOFRWRSXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1SC)OC)OC)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the functionalized benzamide with the appropriate phenylmethyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines.
Scientific Research Applications
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4,5-dimethoxyphenyl)methyl]-3-hydroxy-N-methylbenzamide
- N-[(4-methoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide
- N-[(4,5-dimethoxy-2-methylphenyl)methyl]-3-hydroxy-N-methylbenzamide
Uniqueness
N-[(4,5-dimethoxy-2-methylsulfanylphenyl)methyl]-3-hydroxy-N-methylbenzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
